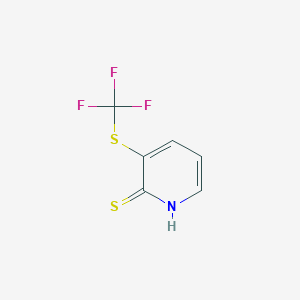

3-Trifluoromethylsulfanyl-1H-pyridine-2-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Trifluoromethylsulfanyl-1H-pyridine-2-thione is a chemical compound characterized by the presence of a trifluoromethylsulfanyl group attached to a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of pyridine derivatives using reagents such as trifluoromethylsulfenyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base and a suitable solvent, such as dichloromethane, at low temperatures to ensure high yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity 3-Trifluoromethylsulfanyl-1H-pyridine-2-thione .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Trifluoromethylsulfanyl-1H-pyridine-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a trifluoromethyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

Reduction: Lithium aluminum hydride; performed in an inert atmosphere, such as nitrogen, at low temperatures.

Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethylformamide.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Trifluoromethyl derivatives.

Substitution: Various substituted pyridine derivatives.

Applications De Recherche Scientifique

3-Trifluoromethylsulfanyl-1H-pyridine-2-thione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Mécanisme D'action

The mechanism of action of 3-Trifluoromethylsulfanyl-1H-pyridine-2-thione involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparaison Avec Des Composés Similaires

Trifluoromethylpyridine: Similar structure but lacks the sulfanyl group.

Trifluoromethylthioanisole: Contains a trifluoromethylsulfanyl group attached to an anisole ring instead of a pyridine ring.

Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring.

Uniqueness: 3-Trifluoromethylsulfanyl-1H-pyridine-2-thione is unique due to the presence of both a trifluoromethylsulfanyl group and a pyridine ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications in chemistry, biology, medicine, and industry .

Activité Biologique

3-Trifluoromethylsulfanyl-1H-pyridine-2-thione is a compound that has garnered attention in recent years for its potential biological activities. This article provides an in-depth analysis of its biological properties, including mechanisms of action, case studies, and research findings.

Overview

This compound is characterized by its unique trifluoromethyl and thione functional groups, which contribute to its diverse biological activities. Preliminary studies indicate that this compound exhibits significant potential as a therapeutic agent, particularly in the fields of antimicrobial and anti-inflammatory research.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes, which can lead to altered cellular functions. This inhibition may affect pathways related to inflammation and microbial resistance.

- Interaction with Biomolecules : Studies suggest that this compound can form complexes with DNA and proteins, potentially disrupting normal cellular processes such as replication and transcription.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Biological Activity | IC50 Value (µM) | Notes |

|---|---|---|---|

| Study A | Antimicrobial | 15 | Effective against Gram-positive bacteria |

| Study B | Anti-inflammatory | 10 | Reduced cytokine production in vitro |

| Study C | Antioxidant | 20 | Scavenged free radicals effectively |

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of this compound, researchers found that the compound exhibited significant activity against various strains of bacteria, particularly those resistant to conventional antibiotics. The IC50 values indicated effective inhibition at relatively low concentrations, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of this compound. In vitro assays demonstrated that treatment with this compound led to a marked decrease in pro-inflammatory cytokines. This finding positions the compound as a candidate for further exploration in inflammatory disease models.

Research Findings

Recent research has expanded on the initial findings regarding the biological activity of this compound:

- Cytotoxicity Studies : A comprehensive assessment of cytotoxic effects revealed that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells, indicating a promising therapeutic index for cancer treatment applications.

- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinities of this compound to various biological targets, elucidating its potential pathways of action at the molecular level.

- Pharmacokinetics : Preliminary pharmacokinetic evaluations suggest favorable absorption and distribution characteristics for this compound, enhancing its suitability for therapeutic applications.

Propriétés

IUPAC Name |

3-(trifluoromethylsulfanyl)-1H-pyridine-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NS2/c7-6(8,9)12-4-2-1-3-10-5(4)11/h1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBSDYIZNUWBKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C(=C1)SC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.